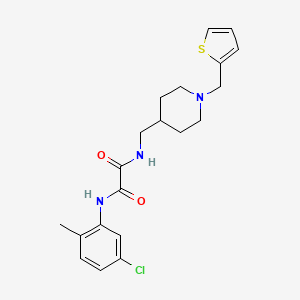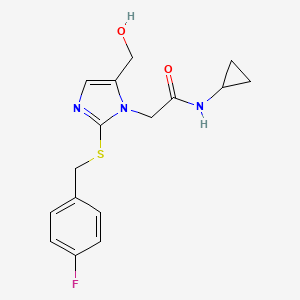![molecular formula C9H15NO B2655851 3-Azabicyclo[4.3.1]decan-4-one CAS No. 90607-89-9](/img/structure/B2655851.png)
3-Azabicyclo[4.3.1]decan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[4.3.1]decan-4-one is a chemical compound with the CAS Number: 90607-89-9 . It has a molecular weight of 153.22 .
Synthesis Analysis
The synthesis of the 7-azabicyclo[4.3.1]decane ring system, which is common to a number of biologically active alkaloids, was accessed from tropone (via its η4-diene complex with Fe(CO)3) in a short sequence of steps: 1) nucleophilic amine addition and subsequent Boc-protection; 2) photochemical demetallation of the iron complex; 3) intramolecular Heck reaction .Molecular Structure Analysis
The IUPAC Name of this compound is given as 3-azabicyclo [4.3.1]decan-4-one . The Inchi Code for the compound is 1S/C9H15NO/c11-9-5-7-2-1-3-8 (4-7)6-10-9/h7-8H,1-6H2, (H,10,11) .科学的研究の応用
Conformational and Structural Studies
Structural Analysis : 3-Azabicyclo[4.3.1]decan-4-one and its derivatives have been extensively studied for their structural and conformational properties. Studies using 1H, 13C NMR, and IR spectroscopy, along with X-ray diffraction, reveal that these compounds generally adopt a flattened chair conformation in solution, influenced by steric effects from the polymethylene chain (Gálvez et al., 1986).
Spectroscopic Characterization : Spectroscopic techniques like IR, 1H, and 13C NMR have been utilized to study the structures of condensed piperidine bicyclanols, including this compound derivatives. These studies have provided insights into their conformation and the presence of intermolecular hydrogen bonding (Gálvez et al., 1988).
Synthetic Applications
Facile Synthesis of Derivatives : The facile synthesis of derivatives such as hydantoins, cyanhydrins, and aminonitriles from this compound has been described. These derivatives have pharmaceutical and synthetic utility, inferred from their spectral properties (Campo et al., 1984).
Synthesis for Anatoxin-a Production : Research has shown the potential of this compound derivatives as starting compounds for the synthesis of anatoxin-a, a neurotoxin. This involves processes like lipase-catalyzed asymmetric acylation and subsequent chemical modifications (Forró et al., 2001).
Pharmacological Research
- Antimicrobial Evaluation : Novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, synthesized from this compound derivatives, have been evaluated for their antimicrobial activities. These compounds exhibited significant growth inhibition against various microorganisms, demonstrating their potential as antimicrobial agents (Ramachandran et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3-azabicyclo[4.3.1]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-7-2-1-3-8(4-7)6-10-9/h7-8H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQRLJFNCCPPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)

![2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2655772.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2655777.png)




![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)
![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)


